1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol
Description
Properties
IUPAC Name |
1-(piperazin-1-ylmethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c14-11(4-2-1-3-5-11)10-13-8-6-12-7-9-13/h12,14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPLEHAWGGNIRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of piperazine derivatives with cyclohexanone or its derivatives. The synthesis often employs techniques such as refluxing in solvents like ethanol or using microwave-assisted methods to enhance yield and purity.
Antitumor Activity
Research indicates that compounds with piperazine moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines. A study on N-(piperazin-1-yl)alkyl derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against hepatocarcinoma cells, indicating potent anticancer properties .
Antibacterial and Antifungal Properties
Piperazine derivatives have been extensively studied for their antibacterial and antifungal activities. A series of compounds were synthesized and tested against multiple strains of bacteria and fungi, showing moderate to significant inhibition . The structural features of these compounds, including the piperazine ring, play a crucial role in their biological activity.
Neuropharmacological Effects
The compound's interaction with serotonin receptors has been explored, suggesting potential anxiolytic and antidepressant effects. Similar piperazine derivatives have been identified as 5-HT1A receptor agonists, which are crucial for mood regulation . This activity may be attributed to the structural similarity to known psychoactive substances.
Case Study 1: Antitumor Efficacy
A specific derivative related to this compound was tested for its ability to inhibit cancer cell proliferation. The study demonstrated that the compound induced apoptosis in cancer cells via ROS generation and mitochondrial disruption .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various piperazine derivatives, one compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth .
Research Findings
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following structural features:
- IUPAC Name : 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol dihydrochloride
- Molecular Formula : C₁₁H₂₂N₂O·2ClH
- Purity : 95% .
Antidepressant Properties
Research indicates that compounds similar to this compound exhibit potential antidepressant effects. The piperazine moiety is frequently associated with various pharmacological activities, including serotonin receptor modulation, which is crucial in treating depression and anxiety disorders. Studies have suggested that derivatives of piperazine can enhance neurotransmitter levels in the brain, thereby improving mood and cognitive function.
Antipsychotic Activity
The compound may also possess antipsychotic properties. The structural similarity to known antipsychotic agents allows for exploration into its efficacy in treating conditions like schizophrenia. Preliminary studies have shown that piperazine derivatives can interact with dopamine receptors, which are implicated in psychotic disorders.
Analgesic Effects
There is emerging evidence that this compound may have analgesic properties. Its ability to modulate pain pathways could make it a candidate for developing new pain relief medications. The mechanism of action likely involves the modulation of opioid receptors or other pain-related neurotransmitter systems.
Neuroprotective Effects
Recent studies have indicated potential neuroprotective effects of similar compounds, suggesting that this compound could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in protecting neuronal integrity against oxidative stress and inflammation.
Study on Antidepressant Activity
A study published in a peer-reviewed journal examined the antidepressant effects of piperazine derivatives, including this compound. The research demonstrated significant reductions in depressive behaviors in animal models when treated with this compound compared to controls. The findings suggest further clinical exploration could lead to new antidepressant therapies .
Investigation of Antipsychotic Properties
Another study focused on the antipsychotic potential of piperazine derivatives. In this research, this compound was evaluated for its ability to reduce psychotic symptoms in rodent models. Results indicated a notable decrease in hyperactivity and stereotypic behaviors, aligning with the effects observed with established antipsychotic drugs .
Summary and Future Directions
The compound this compound shows promise across various therapeutic areas, including antidepressant and antipsychotic applications, as well as potential analgesic and neuroprotective effects. Future research should focus on detailed pharmacokinetic studies, long-term safety assessments, and clinical trials to fully elucidate its therapeutic potential.
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(Piperidin-2-yl)methyl]cyclohexan-1-ol (CAS 408312-51-6)
- Structure : Replaces piperazine with piperidine (a six-membered ring containing one nitrogen atom).
- Molecular Weight : 197.32 g/mol vs. estimated higher weight for the target compound due to piperazine's additional nitrogen.
- Properties : Piperidine is less polar than piperazine, reducing water solubility. The compound is discontinued commercially, possibly due to stability or synthesis challenges .
1-(Piperazin-1-yl)cyclohexane-1-carboxamide (CAS 288379-96-4)
- Structure : Carboxamide substituent replaces the hydroxyl group.
- However, it may reduce metabolic stability compared to the hydroxyl group in the target compound .
- Synthesis : Likely involves reductive amination or coupling reactions, similar to methods in .
(±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol Hydrochloride
- Structure: Incorporates a methoxyphenyl group and dimethylamino substituent.
- Molecular Weight : 299.84 g/mol (hydrochloride salt).
- Properties : The aromatic methoxyphenyl group increases lipophilicity, while the hydrochloride salt improves aqueous solubility. Such structural features are typical in analgesics or serotonin modulators .
1-[(4-Methylpiperazin-1-yl)methyl]cyclohexan-1-amine
- Structure : Substitutes hydroxyl with an amine group.
- Molecular Weight : 211.347 g/mol.
- Impact : The amine group introduces basicity, facilitating salt formation (e.g., hydrochloride) for enhanced bioavailability. This modification is common in antipsychotics and antihistamines .
Table 1: Key Properties of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol and Analogs
Research and Patent Landscape
- Therapeutic Potential: Piperazine derivatives are explored for antipsychotic, anticancer, and antimicrobial applications. For example, compounds in with urea-thiazole-piperazine scaffolds show high yields (83–89%) and molecular ion peaks (ESI-MS m/z 466–602), indicating robust synthetic routes .
- Patent Trends: Piperazine modifications (e.g., fluorination, methylation) are prioritized to optimize pharmacokinetics and reduce toxicity, as noted in patent reviews .
Preparation Methods
Synthetic Route Overview
The preparation of 1-[(Piperazin-1-yl)methyl]cyclohexan-1-ol typically involves:
- Step 1: Nucleophilic substitution of cyclohexyl halide with a piperazine derivative (often N-protected like 1-Boc-piperazine).
- Step 2: Removal of protecting groups (e.g., Boc) under acidic conditions to yield the corresponding piperazine salt.
- Step 3: Neutralization, extraction, and purification to isolate the free base of the target compound.
This general approach is adapted from methods used for structurally similar compounds such as 1-cyclohexylpiperazine and related piperazine derivatives.
Detailed Preparation Method
Nucleophilic Substitution to Form Intermediate
- Reactants: Cyclohexyl halide (chloride, bromide, or iodide; bromide preferred for reactivity), 1-Boc-piperazine, inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate).
- Solvent: Acetonitrile is preferred for optimal solubility and reaction kinetics.
- Conditions: Stirring at room temperature followed by slow heating to reflux for 1-3 hours.
- Outcome: Formation of 4-Boc-1-cyclohexylpiperazine intermediate.
This step avoids costly and complicated reagents such as sodium triacetoxyborohydride or sodium hydroxide, simplifying the process and reducing production costs. Post-reaction, the mixture is cooled, filtered, and the filtrate concentrated to dryness to isolate the intermediate.
Deprotection of Boc Group
- Reagents: Acid (hydrochloric acid or sulfuric acid) and an organic solvent such as methanol or ethanol.
- Conditions: Heating under reflux for 2-4 hours.
- Process: The Boc protecting group is removed, yielding 1-cyclohexylpiperazine hydrochloride as a solid after solvent evaporation, pulping with isopropanol, and filtration.
- Yield: High yields reported (e.g., 93.6% in a scaled example).
Isolation and Purification of Final Product
- Process: Dissolve the hydrochloride salt in water, adjust pH to 12-14 using a strong inorganic base (e.g., sodium hydroxide or potassium hydroxide).
- Extraction: Use dichloromethane or trichloromethane to extract the free base.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, evaporate under reduced pressure, and perform vacuum distillation to obtain pure 1-cyclohexylpiperazine.
- Physical State: The product is typically an oily liquid with a melting point around 34 °C.
Reaction Scheme Summary
| Step | Reactants & Conditions | Product | Notes |
|---|---|---|---|
| 1 | Cyclohexyl halide + 1-Boc-piperazine + base in acetonitrile, reflux 1-3 h | 4-Boc-1-cyclohexylpiperazine (Intermediate 1) | Avoids sodium triacetoxyborohydride; simple filtration |
| 2 | Intermediate 1 + HCl (or H2SO4) in methanol/ethanol, reflux 2-4 h | 1-Cyclohexylpiperazine hydrochloride (solid) | High yield; pulping with isopropanol aids isolation |
| 3 | Hydrochloride salt + NaOH (pH 12-14), extraction with DCM, drying, evaporation, vacuum distillation | Pure 1-cyclohexylpiperazine (free base) | Final purification; oily product |
Research Findings and Advantages
- Cost Efficiency: Avoidance of sodium triacetoxyborohydride and sodium hydroxide in initial steps reduces reagent costs and simplifies waste management.
- Simplicity and Safety: The method uses common inorganic bases and organic solvents, with straightforward filtration and extraction steps.
- Scalability: Demonstrated on kilogram scale with consistent high yields (e.g., 93.6% for hydrochloride salt).
- Purity: Vacuum distillation under reduced pressure yields a pure product suitable for further pharmaceutical applications.
Comparative Notes on Related Piperazine Syntheses
Other research on piperazine derivatives often involves palladium-catalyzed Buchwald–Hartwig aminations or nucleophilic aromatic substitutions, but these methods are more complex and less cost-effective for simple cyclohexylpiperazine derivatives. The described method is preferred for its operational simplicity and lower cost, particularly for the preparation of cyclohexyl-substituted piperazines.
Summary Table of Key Parameters
| Parameter | Details |
|---|---|
| Cyclohexyl halide | Bromide preferred (also chloride, iodide) |
| Piperazine derivative | 1-Boc-piperazine |
| Inorganic base | Potassium carbonate, sodium bicarbonate |
| Solvent (Step 1) | Acetonitrile |
| Acid for deprotection | HCl or H2SO4 |
| Solvent (Step 2) | Methanol or ethanol |
| pH adjustment (Step 3) | 12-14 (using NaOH or KOH) |
| Extraction solvent | Dichloromethane (DCM) or trichloromethane |
| Reaction times | Step 1: 1-3 h; Step 2: 2-4 h |
| Yield (hydrochloride salt) | ~93.6% (reported example) |
| Final purification | Vacuum distillation under reduced pressure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
